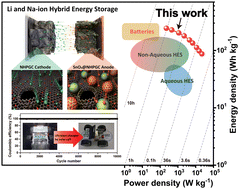3D nitrogen-doped carbon frameworks with hierarchical pores and graphitic carbon channels for high-performance hybrid energy storages†
Materials Horizons Pub Date: 2023-11-07 DOI: 10.1039/D3MH01473H
Abstract
In principle, hybrid energy storages can utilize the advantages of capacitor-type cathodes and battery-type anodes, but their cathode and anode materials still cannot realize a high energy density, fast rechargeable capability, and long-cycle stability. Herein, we report a strategy to synthesize cathode and anode materials as a solution to overcome this challenge. Firstly, 3D nitrogen-doped hierarchical porous graphitic carbon (NHPGC) frameworks were synthesized as cathode materials using Co–Zn mixed metal–organic frameworks (MOFs). A high capacity is achieved due to the abundant nitrogen and micropores produced by the MOF nanocages and evaporation of Zn. Also, fast ion/electron transport channels were derived through the Co-catalyzed hierarchical porosity control and graphitization. Moreover, tin oxide precursors were introduced in NHPGC to form the SnO2@NHPGC anode. Operando X-ray diffraction revealed that the rescaled subnanoparticles as anodic units facilitated the high capacity during ion insertion-induced rescaling. Besides, the Sn–N bonds endowed the anode with a cycling stability. Furthermore, the NHPGC cathode and SnO2@NHPGC achieved an ultrahigh energy density (up to 244.5 W h kg−1 for Li and 146.1 W h kg−1 for Na), fast rechargeable capability (up to 93C-rate for Li and 147C-rate for Na) as exhibited by photovoltaic recharge within a minute and a long-cycle stability with ∼100% coulombic efficiency over 10 000 cycles.


Recommended Literature
- [1] Biosynthesis of the piperidine alkaloids: origin of the piperidine nucleus of N-methylisopelletierine
- [2] The photometric determination of phosphorus in low-alloy steels
- [3] Pore structure and electrochemical properties of CNT-based electrodes studied by in situ small/wide angle X-ray scattering†
- [4] Tracking mitochondrial viscosity in living systems based on a two-photon and near red probe†
- [5] 65. The unsaturation and tautomeric mobility of heterocyclic compounds. Part XI. α- and β-Naphthoxazole and 5-bromobenzoxazole derivatives. The ultra-violet absorption spectra of some tautomeric selenazoles
- [6] A fluorescent nanoprobe based on metal-enhanced fluorescence combined with Förster resonance energy transfer for the trace detection of nitrite ions†
- [7] Bimetallic CoSn nanoparticles anchored on N-doped carbon as antibacterial oxygen reduction catalysts for microbial fuel cells†
- [8] Quantification of glycoalkaloids in tomato plants by time-resolved fluorescence using a europium chelator entrapped in liposomes
- [9] Effective construction of a CuCo MOF@graphene functional electrocatalyst for hydrogen evolution reaction†
- [10] Online transient isotachophoresis concentration by the pseudo-terminating electrolyte buffer for the separation of DNA–aptamer and its thrombin complex in poly(methyl methacrylate) microchip†

Journal Name:Materials Horizons
Research Products
-
CAS no.: 183506-66-3
-
CAS no.: 144409-99-4
-
CAS no.: 128221-48-7
-
CAS no.: 1493-23-8









